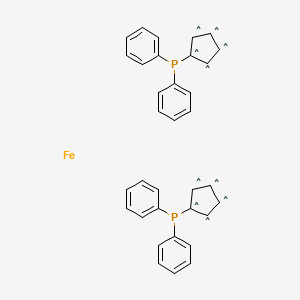

二茂铁基二(二苯基膦)

描述

1,1’-Ferrocenediyl-bis(diphenylphosphine), commonly abbreviated as dppf, is an organophosphorus compound . It is used as a ligand in homogeneous catalysis . It contains a ferrocene moiety in its backbone .

Molecular Structure Analysis

The molecular structure of 1,1’-Ferrocenediyl-bis(diphenylphosphine) is represented by the empirical formula C34H28FeP2 . It has a molecular weight of 554.38 .Chemical Reactions Analysis

1,1’-Ferrocenediyl-bis(diphenylphosphine) is commonly used in palladium-catalyzed coupling reactions . It is also used with a variety of other Group 9 and 10 transition metals such as rhodium and nickel . It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing .Physical And Chemical Properties Analysis

1,1’-Ferrocenediyl-bis(diphenylphosphine) is a powder . It has a melting point of 181-182°C .科学研究应用

金属配合物的形成:二茂铁基二(二苯基膦)可与钯、铂和金等多种金属形成配合物。这些配合物通常具有独特的键合和结构性质。例如,它可以与钯和铂化合物反应,形成金属原子直接键合到二茂铁部分的配合物 (利马等人,1995); (佐藤等人,1988)。

催化应用:这种化合物,通常与钯或铂前体结合使用,显示出有希望的催化活性,尤其是在铃木偶联反应中。这可能是由于二茂铁部分赋予的独特的电子和空间性质 (阿特金森等人,2004); (吉布森等人,2002)。

在手性分子合成中的作用:它用于合成手性二茂铁基膦配体,这在不对称催化中很重要。二茂铁部分赋予平面手性,这在这些反应中至关重要 (林等人,1989)。

电化学性质:其电化学氧化已被研究,揭示了涉及二茂铁核和磷取代基的有趣行为,导致各种氧化和质子化衍生物。这证明了它在氧化还原化学中的潜力 (皮洛尼等人,1991)。

作用机制

Target of Action

Zirconium ionophore I, also known as 1,1’-Ferrocenediyl-bis(diphenylphosphine) or Fe(C5H4PPh2)2, is a complex compound that primarily targets biological membranes . It is commonly used as a ligand in homogeneous catalysis . The compound’s primary targets are the ion channels of these membranes, where it alters the ionic balance within the cells .

Mode of Action

The compound operates by generating pores in biological membranes, dramatically altering the ionic household of cells . It forms ion channel-like structures that exhibit strong selectivity for certain ions . This alteration in ionic balance can lead to profound changes in cell function and viability.

Biochemical Pathways

Zirconium ions have been found to up-regulate the BMP/SMAD signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and apoptosis. By up-regulating this pathway, zirconium ions can promote the proliferation and differentiation of cells .

安全和危害

属性

InChI |

InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXNTHKXCYMIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

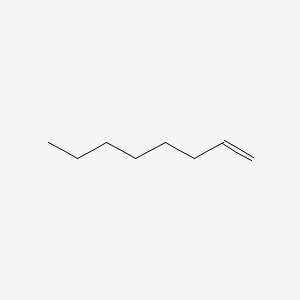

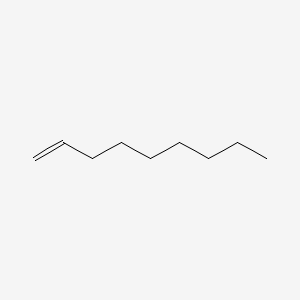

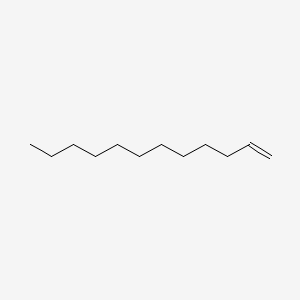

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,1'-Ferrocenediyl-bis(diphenylphosphine)?

A1: 1,1'-Ferrocenediyl-bis(diphenylphosphine) is characterized by a ferrocene unit where two cyclopentadienyl rings are bridged by an iron atom. Each cyclopentadienyl ring is substituted with a diphenylphosphine group (-PPh2). []

Q2: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) typically behave as a ligand?

A2: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging, chelating, or unidentate ligand in the formation of metal complexes. Its versatility arises from the two phosphorus atoms, which can coordinate to one or two metal centers. [] For example, it can act as a bridging ligand in heteropolymetallic aggregates of gold(I), palladium(II), and platinum(II), forming complexes like [PtCl2{(µ-dppf)W(CO)5}2], where dppf bridges two platinum centers. [] It can also act as a chelating ligand in complexes like [Pt(O2CMe)2(dppf)]·H2O. []

Q3: What are the catalytic applications of 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes?

A3: 1,1'-Ferrocenediyl-bis(diphenylphosphine) complexes, particularly those of ruthenium, have demonstrated catalytic activity in transfer hydrogenation and hydrogenation reactions. For instance, cis-[RuCl2(ampy)(dppf)] has been successfully employed in the chemoselective reduction of aldehydes to primary alcohols. []

Q4: How does the structure of 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the geometry of platinum complexes?

A4: The presence of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with its σ-donating and π-accepting properties favors the formation of square-planar geometry in platinum(II) complexes like [Pt(O2CMe)2(dppf)]. This contrasts with the tetrameric structures observed in platinum acetate complexes without dppf, which exhibit bridging acetates and direct Pt-Pt bonds. []

Q5: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) participate in ligand transformation reactions?

A5: Yes, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can undergo ligand transformation. For example, in the complex [Pt(μ-S)(dppf)]2, the bridging sulfide ligands can be transformed into terminal chloromethanethiolato ligands upon reaction with dichloromethane, resulting in the formation of Pt(SCH2Cl)2(dppf). []

Q6: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) influence the electrochemical properties of metal complexes?

A6: Incorporation of 1,1'-Ferrocenediyl-bis(diphenylphosphine) into metal complexes often introduces a redox-active center due to the presence of the ferrocene moiety. This is evident in cyclic voltammetry studies of dppf-containing complexes, which generally exhibit a chemically reversible oxidation attributed to the ferrocene unit. This is often followed by an irreversible oxidation of the complex itself. []

Q7: Are there any examples of unusual coordination modes for 1,1'-Ferrocenediyl-bis(diphenylphosphine)?

A7: Yes, while typically acting as a bidentate ligand, 1,1'-Ferrocenediyl-bis(diphenylphosphine) can exhibit unusual coordination behavior. In the complex [H4Ir4(CO)4{Fe(C5H3PPh2)(C5H4P(Ph)C6H4)}2], one of the dppf ligands undergoes dehydrogenation and coordinates to the iridium center through both phosphorus atoms and a cyclopentadienyl carbon, demonstrating a tridentate coordination mode. []

Q8: How is 1,1'-Ferrocenediyl-bis(diphenylphosphine) utilized in the synthesis of heteropolymetallic complexes?

A8: 1,1'-Ferrocenediyl-bis(diphenylphosphine) can act as a bridging ligand to link different metal centers, enabling the synthesis of heteropolymetallic complexes. For example, reacting [Pd2(dppf)2(µ-S)2] with [AgCl(PPh3)] leads to the formation of [Ag2Pd2Cl2(dppf)2(µ3-S)2], a heteropolymetallic aggregate containing both palladium and silver. []

Q9: How does 1,1'-Ferrocenediyl-bis(diphenylphosphine) contribute to the formation of platinum clusters?

A9: 1,1'-Ferrocenediyl-bis(diphenylphosphine) plays a crucial role in the formation of heteroleptic Chini-type platinum clusters. Reacting [Pt6(CO)12]2- with dppf results in the formation of [Pt6(CO)10(dppf)]2-. Oxidation of this cluster leads to its oligomerization, yielding larger clusters like [Pt12(CO)20(dppf)2]2- and [Pt18(CO)30(dppf)3]2-. []

Q10: Can 1,1'-Ferrocenediyl-bis(diphenylphosphine) be used to create macrocycles and supramolecular structures?

A10: Yes, the combination of 1,1'-Ferrocenediyl-bis(diphenylphosphine) with gold(I) diacetylide complexes can lead to the formation of macrocyclic rings and even []catenanes through a self-assembly process. This highlights the potential of dppf in constructing complex supramolecular architectures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B7766044.png)

![10-[(5-Chloronaphthalen-1-yl)sulfonylamino]decylazanium;chloride](/img/structure/B7766045.png)

![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/structure/B7766087.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B7766115.png)